molecular formula C9H16Cl2O3S2 B14363721 Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate CAS No. 90436-58-1

Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate

Cat. No.: B14363721
CAS No.: 90436-58-1
M. Wt: 307.3 g/mol
InChI Key: GCYDTZGFKPBCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate: is an organosulfur compound with the chemical formula C_8H_14Cl_2O_3S_2 This compound is characterized by the presence of two 2-chloroethylsulfanyl groups attached to a central carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Sodium azide, potassium cyanide.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Compounds with various nucleophiles replacing the chlorine atoms.

Mechanism of Action

Mechanism of Action: The mechanism of action of Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate involves the formation of electrophilic species upon nucleophilic attack. These electrophilic species can readily react with macromolecules such as DNA, RNA, and proteins, leading to various biological effects .

Molecular Targets and Pathways:

Properties

CAS No.

90436-58-1

Molecular Formula

C9H16Cl2O3S2

Molecular Weight

307.3 g/mol

IUPAC Name

bis[2-(2-chloroethylsulfanyl)ethyl] carbonate

InChI

InChI=1S/C9H16Cl2O3S2/c10-1-5-15-7-3-13-9(12)14-4-8-16-6-2-11/h1-8H2

InChI Key

GCYDTZGFKPBCOL-UHFFFAOYSA-N

Canonical SMILES

C(CSCCCl)OC(=O)OCCSCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.